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Compound of Interest

Compound Name: AAL-149

Cat. No.: B11750962

AAL-149 is an analog of the immunosuppressive drug FTY720 (Fingolimod). Unlike FTY720,
AAL-149 is a non-phosphorylatable molecule, meaning it does not target sphingosine-1-
phosphate (S1P) receptors, thereby avoiding the S1P-mediated side effects of FTY720. Early
research has identified AAL-149 as a potent inhibitor of the Transient Receptor Potential
Melastatin 7 (TRPM7) ion channel, which plays a crucial role in inflammatory processes.

Mechanism of Action

AAL-149 exerts its anti-inflammatory effects by inhibiting the TRPM7 ion channel. TRPM7 is
implicated in the activation of macrophages, a key cell type in the inflammatory response. By
blocking TRPM7, AAL-149 can blunt the inflammatory cytokine expression induced by
lipopolysaccharide (LPS) in macrophages. This targeted action suggests its potential as a
therapeutic agent for inflammatory conditions.

Quantitative Data

The primary quantitative data available for AAL-149 from early studies is its inhibitory
concentration on the TRPM7 channel.

Parameter Value Cell Line Reference

HEK 293T cells
1.081 uyM overexpressing
mouse TRPM7

ICso for TRPM7

Inhibition

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b11750962?utm_src=pdf-interest
https://www.benchchem.com/product/b11750962?utm_src=pdf-body
https://www.benchchem.com/product/b11750962?utm_src=pdf-body
https://www.benchchem.com/product/b11750962?utm_src=pdf-body
https://www.benchchem.com/product/b11750962?utm_src=pdf-body
https://www.benchchem.com/product/b11750962?utm_src=pdf-body
https://www.benchchem.com/product/b11750962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11750962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

TRPMY7 Inhibition Assay (Patch Clamp Electrophysiology):

The inhibitory effect of AAL-149 on TRPM7 was determined using whole-cell patch clamp
electrophysiology on HEK 293T cells overexpressing mouse TRPM7.

e Cell Culture and Transfection: HEK 293T cells were cultured and transfected with a plasmid
encoding mouse TRPM7 and a green fluorescent protein (eGFP) marker to identify
transfected cells.

o Electrophysiological Recording: Whole-cell currents were recorded from GFP-positive cells.
The cells were subjected to a voltage ramp from -100 mV to +100 mV to elicit TRPM7
currents.

e Drug Application: AAL-149 was dissolved in 100% ethanol and then diluted into the bath
solution at various concentrations. The drug was perfused into the recording chamber, and
the resulting inhibition of the TRPM7 current was measured.

o Data Analysis: The dose-dependent inhibition of the TRPM7 current was used to calculate
the I1Cso value using a non-linear regression model.

Signaling Pathway Diagram

Click to download full resolution via product page

Caption: AAL-149 signaling pathway illustrating the inhibition of the TRPM7 channel.

Part 2: VVZ-149 (Opiranserin) - A Dual GlyT2 and
5HT2A Antagonist for Postoperative Pain

VVZ-149, also known by its International Nonproprietary Name (INN) Opiranserin, is a novel,
non-opioid analgesic developed for the management of postoperative pain. It is a dual
antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (SHT2A) receptor.
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Mechanism of Action

VVZ-149 exerts its analgesic effect through a dual mechanism of action in the central and
peripheral nervous systems:

e GlyT2 Inhibition: By blocking GlyT2 in the spinal cord, VVZ-149 prevents the reuptake of
glycine, an inhibitory neurotransmitter. This enhances inhibitory synaptic transmission,
thereby reducing the transmission of pain signals to the brain.

o 5HT2A Antagonism: Antagonism of the 5SHT2A receptor decreases the descending
serotonergic facilitatory modulation of pain transmission from the brain and reduces
nociceptor activation in peripheral nerves.

This multi-target approach provides analgesic efficacy comparable to morphine in preclinical
models without the associated opioid side effects.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of VVZ-149 in managing
postoperative pain. The following tables summarize key quantitative findings.

Table 1: Phase 3 Clinical Trial in Laparoscopic Colectomy (NCT05764525)

Outcome Measure VVZ-149 Group Placebo Group P-value

Sum of Pain Intensity
Difference (SPID) at 35% improvement - 0.0047
12 hours

Opioid Consumption

] 30.8% less
(first 12 hours)
Patient-Controlled
Analgesia (PCA) 60.2% fewer

Requests

Proportion of Rescue
Opioid-Free Patients Significantly higher - 0.0024
(6-12 hours)
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Table 2: Phase 2 Clinical Trial in Laparoscopic and Robotic-Laparoscopic Gastrectomy
(NCT02844725)

VVZ-149 Group Placebo Group

Outcome Measure P-value
(n=30) (n=29)

Pain Intensity at 4 o
Significantly lower - <0.05

hours post-emergence

Opioid Consumption
(24 hours)

29.5% reduction

Opioid Consumption
in Rescued Subgroup 32.6% less
(24 hours)

Table 3: Phase 2 Clinical Trial in Laparoscopic Colorectal Surgery (NCT02489526)

VVZ-149 Group Placebo Group o
Outcome Measure Significance
(n=40) (n=20)

Opioid Consumption _
34.2% reduction
(24 hours post-dose)

Pain Reduction in
Patients with High Significant
Negative Affect

Opioid Use in Patients
with High Negative 40% less
Affect

Experimental Protocols

Preclinical In Vitro Binding Assays:

The affinity of VVZ-149 for its targets was determined using competitive binding assays.
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e GlyT2 Binding Assay: A mass spectrometry-based binding assay was employed using
membranes from cells expressing GlyT2 and a known GlyT2 inhibitor (Org25543) as the
reporter ligand. The ability of VVZ-149 to displace the reporter ligand was measured to
determine its inhibitory constant (Ki).

o S5HT2A Receptor Binding Assay: Standard radioligand binding assays are typically used,
where cell membranes expressing the SHT2A receptor are incubated with a radiolabeled
5HT2A antagonist and varying concentrations of VVZ-149 to determine its binding affinity.

Clinical Trial Protocol for Postoperative Pain (Example from NCT05764525):

This protocol describes a multicenter, randomized, double-blind, placebo-controlled Phase 3
study.

» Patient Population: Adult patients undergoing planned laparoscopic colectomy with a pain
intensity score of =5 on the Numerical Rating Scale (NRS) upon emergence from
anesthesia.

« Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either
VVZ-149 or a placebo. The study was double-blinded.

e Drug Administration: The VVZ-149 group received a continuous intravenous infusion of a 160
mg loading dose over 30 minutes, followed by an 840 mg maintenance dose over 9.5 hours.

o Efficacy Assessments: The primary efficacy endpoint was the Sum of Pain Intensity
Difference (SPID) over a specified time. Secondary endpoints included total opioid
consumption, number of PCA demands, and the proportion of patients not requiring rescue
opioids.

o Safety Assessments: Safety was monitored through the recording of adverse events,
laboratory tests, and vital signs.

Diagrams

VVZ-149 (Opiranserin) Mechanism of Action
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Central Nervous System (Spinal Cord)

VVZ-149 (Opiranserin)
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Caption: Dual mechanism of action of VVZ-149 (Opiranserin) in pain modulation.

Experimental Workflow for a Phase 3 Clinical Trial of VVZ-149
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Caption: Workflow of a randomized, double-blind, placebo-controlled Phase 3 clinical trial for
VVZ-149.
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 To cite this document: BenchChem. [Part 1: AAL-149 - ATRPM?7 Inhibitor with Anti-
inflammatory Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11750962#early-research-findings-on-aal-149]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b11750962#early-research-findings-on-aal-149
https://www.benchchem.com/product/b11750962#early-research-findings-on-aal-149
https://www.benchchem.com/product/b11750962#early-research-findings-on-aal-149
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11750962?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11750962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

